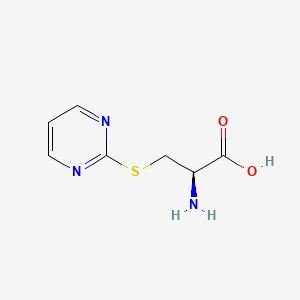
S-Pyrimidin-2-yl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid is a chiral amino acid derivative featuring a pyrimidine ring attached to a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine-2-thiol and ®-2-amino-3-chloropropanoic acid.
Thioether Formation: The key step involves the nucleophilic substitution reaction where pyrimidine-2-thiol reacts with ®-2-amino-3-chloropropanoic acid under basic conditions to form the thioether linkage.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the pyrimidine ring or the thioether linkage.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: N-substituted derivatives.
科学的研究の応用
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
2-Amino-3-(pyridin-2-ylthio)propanoic acid: A structurally related compound with a pyridine ring instead of a pyrimidine ring.
2-Amino-3-(thiazol-2-ylthio)propanoic acid: Another analog with a thiazole ring.
Uniqueness
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid is unique due to its chiral center and the presence of a pyrimidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
35608-73-2 |
|---|---|
分子式 |
C7H9N3O2S |
分子量 |
199.23 g/mol |
IUPAC名 |
(2R)-2-amino-3-pyrimidin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2S/c8-5(6(11)12)4-13-7-9-2-1-3-10-7/h1-3,5H,4,8H2,(H,11,12)/t5-/m0/s1 |
InChIキー |
CEGLUDZUJKVCPS-YFKPBYRVSA-N |
異性体SMILES |
C1=CN=C(N=C1)SC[C@@H](C(=O)O)N |
正規SMILES |
C1=CN=C(N=C1)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

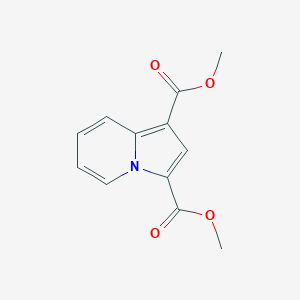
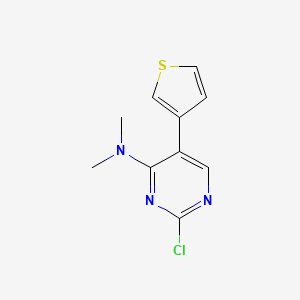
![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
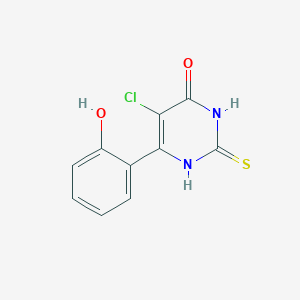
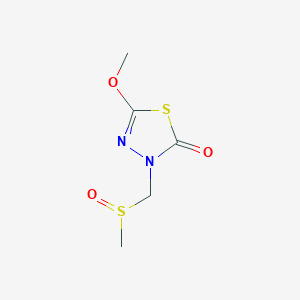
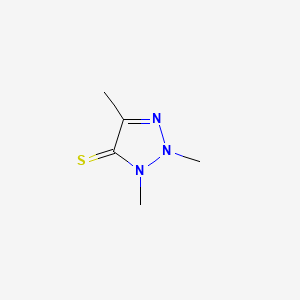
methanone](/img/structure/B12908666.png)
